

An In-depth Technical Guide to (S)-Ethyl piperidine-2-carboxylate hydrochloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-Ethyl piperidine-2-carboxylate hydrochloride

Cat. No.: B568516

[Get Quote](#)

CAS Number: 123495-48-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(S)-Ethyl piperidine-2-carboxylate hydrochloride**, a key chiral building block in the synthesis of a wide range of pharmaceutical compounds. While detailed experimental data for this specific compound is limited in publicly available literature, this document consolidates the existing information and provides context based on related piperidine derivatives.

Chemical Identity and Properties

(S)-Ethyl piperidine-2-carboxylate hydrochloride is the hydrochloride salt of the ethyl ester of (S)-pipecolic acid. The hydrochloride form enhances the compound's stability and solubility, making it more amenable for use in various chemical reactions.^[1] It is primarily utilized as an intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).^[1]

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	123495-48-7
Molecular Formula	C ₈ H ₁₅ NO ₂ ·HCl[2]
Molecular Weight	193.67 g/mol [2]
IUPAC Name	ethyl (2S)-piperidine-2-carboxylate;hydrochloride
Synonyms	(S)-Piperidine-2-carboxylic acid ethyl ester hydrochloride, ethyl (2S)-piperidine-2-carboxylate hydrochloride[2]

Table 2: Physicochemical Properties

Property	Value	Notes
Appearance	White to yellow solid	Data from various commercial suppliers.
Melting Point	Not available	Often cited as "N/A" in supplier data sheets.[1]
Boiling Point	Not available	Data for the free base, Ethyl 2-piperidinecarboxylate, is 217 °C, but this will differ for the hydrochloride salt.
Solubility	Enhanced solubility in comparison to the free base.[1]	Specific quantitative data is not available. The hydrochloride salt form generally improves solubility in aqueous media.
Storage	Store at 2-8°C under an inert atmosphere.[1]	Recommended to prevent degradation.

Synthesis and Manufacturing

A specific, detailed experimental protocol for the synthesis of **(S)-Ethyl piperidine-2-carboxylate hydrochloride** is not readily available in peer-reviewed journals. However, a general approach can be inferred from patents describing the synthesis of related substituted piperidine-2-carboxylates. One common method involves the esterification of the corresponding carboxylic acid.

Representative Experimental Protocol (General)

A plausible synthesis for **(S)-Ethyl piperidine-2-carboxylate hydrochloride** would involve the esterification of (S)-piperidine-2-carboxylic acid followed by the formation of the hydrochloride salt. A patent for a related compound, (2R, 4R)-4-methyl piperidine-2-ethyl formate, outlines a similar process.^[3]

Step 1: Esterification of (S)-Piperidine-2-carboxylic acid

- (S)-Piperidine-2-carboxylic acid is dissolved in anhydrous ethanol.
- The solution is cooled, and a suitable esterification agent, such as thionyl chloride or a strong acid catalyst (e.g., sulfuric acid), is added dropwise.
- The reaction mixture is heated to reflux and maintained for a period to ensure complete esterification.
- Upon completion, the excess ethanol and reagent are removed under reduced pressure to yield the crude ethyl ester.

Step 2: Formation of the Hydrochloride Salt

- The crude (S)-Ethyl piperidine-2-carboxylate is dissolved in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
- A solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added to the solution of the ester.
- The hydrochloride salt precipitates out of the solution.
- The solid is collected by filtration, washed with a cold solvent to remove impurities, and dried under vacuum to yield **(S)-Ethyl piperidine-2-carboxylate hydrochloride**.

Applications in Drug Development

(S)-Ethyl piperidine-2-carboxylate hydrochloride serves as a crucial chiral intermediate in the synthesis of a variety of pharmaceutical agents. The piperidine moiety is a common scaffold in many biologically active compounds.

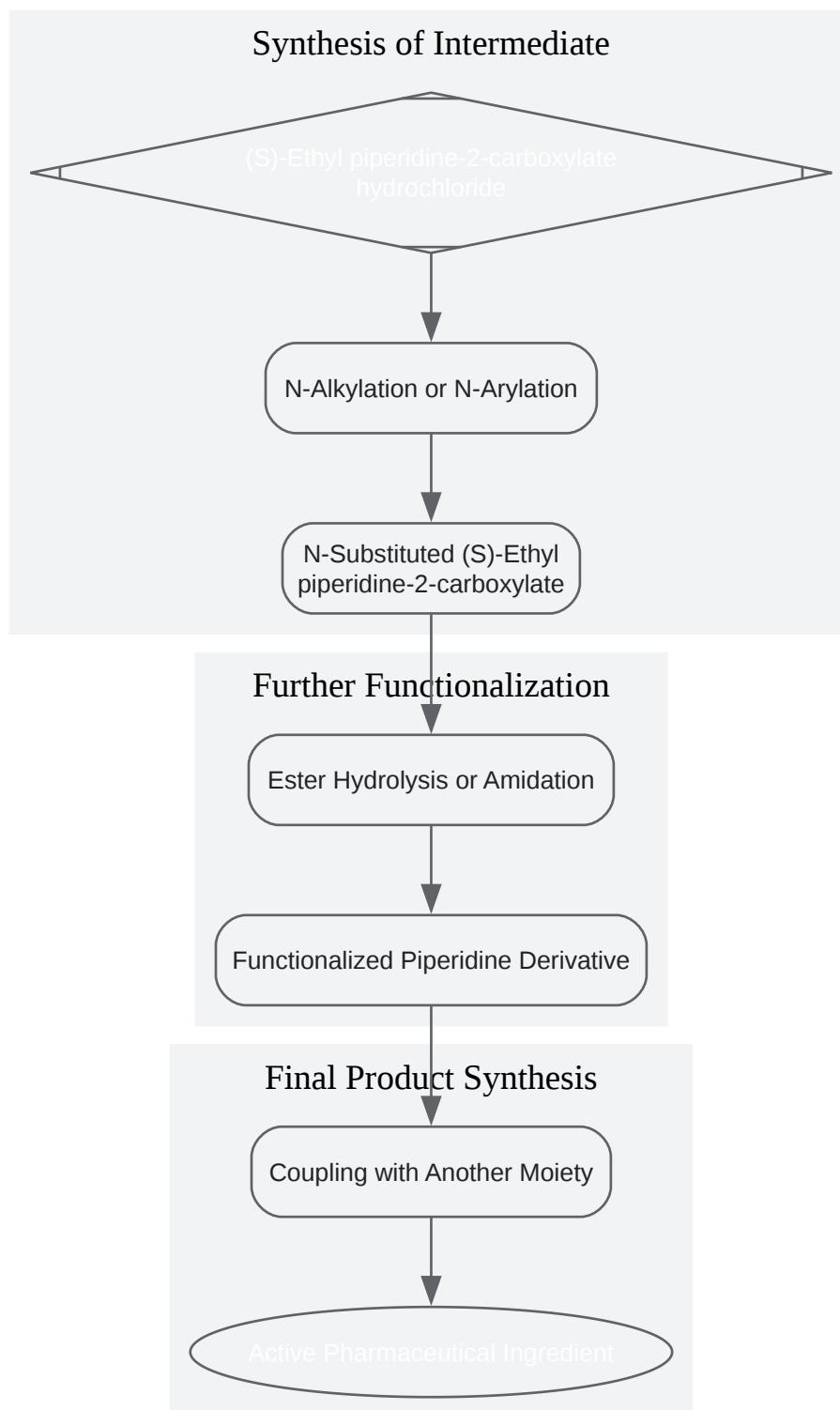
Key Therapeutic Areas:

- Oncology: As a building block for novel kinase inhibitors.
- Central Nervous System (CNS) Disorders: Used in the synthesis of compounds targeting neurological pathways.
- Infectious Diseases: As a scaffold for antiviral and antibacterial agents.

Spectral and Analytical Data

Specific spectral data (NMR, IR, MS) for CAS number 123495-48-7 is not widely published. Researchers should expect to perform their own analytical characterization upon synthesis or purchase. Below are the expected spectral characteristics based on the structure.

Table 3: Expected Analytical Data


Technique	Expected Features
¹ H NMR	Signals corresponding to the ethyl group (a quartet and a triplet), and multiplets for the diastereotopic protons of the piperidine ring. The proton at the chiral center (C2) would likely appear as a distinct multiplet. The N-H proton signal would be present and potentially broad.
¹³ C NMR	Resonances for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the five carbons of the piperidine ring. The carbon at the chiral center (C2) would be identifiable.
Mass Spectrometry (MS)	The mass spectrum would be expected to show the molecular ion peak for the free base ($C_8H_{15}NO_2$) at m/z 157.11. Fragmentation patterns would likely involve the loss of the ethoxycarbonyl group.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H stretch of the secondary amine hydrochloride, the C=O stretch of the ester, and C-H stretches of the aliphatic ring and ethyl group.

Experimental Workflows and Signaling Pathways

Due to its role as a synthetic intermediate, **(S)-Ethyl piperidine-2-carboxylate hydrochloride** is not typically involved directly in signaling pathways. Instead, it is a foundational component used to construct more complex molecules that may interact with biological targets.

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the utilization of **(S)-Ethyl piperidine-2-carboxylate hydrochloride** in the synthesis of a hypothetical pharmaceutical agent.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow using (S)-Ethyl piperidine-2-carboxylate HCl.

Safety Information

(S)-Ethyl piperidine-2-carboxylate hydrochloride is classified as a chemical irritant. Standard laboratory safety precautions should be observed when handling this compound.

Table 4: Hazard and Precautionary Statements

Category	Statement
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Conclusion

(S)-Ethyl piperidine-2-carboxylate hydrochloride is a valuable chiral building block for the synthesis of complex pharmaceutical molecules. While specific, in-depth experimental and analytical data for this compound (CAS 123495-48-7) is not extensively documented in public sources, this guide provides a foundational understanding based on available information and the properties of structurally related compounds. Researchers and drug development professionals are advised to perform thorough in-house characterization of this intermediate to ensure the quality and success of their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2-Ethyl formate compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (S)-Ethyl piperidine-2-carboxylate hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b568516#s-ethyl-piperidine-2-carboxylate-hydrochloride-cas-number-123495-48-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com